N-Nitrosodesipramine is a nitrosamine compound derived from desipramine, a tricyclic antidepressant. N-Nitrosamines are a class of chemical compounds known for their potential carcinogenic properties, formed by the nitrosation of secondary amines. The study of N-nitrosodesipramine is significant due to its implications in pharmacology and toxicology.
N-Nitrosodesipramine is synthesized from desipramine, which is primarily used in the treatment of depression and sometimes for attention deficit hyperactivity disorder. The nitrosation process typically involves the reaction of desipramine with nitrous acid or nitrosating agents such as tert-butyl nitrite.
N-Nitrosodesipramine belongs to the category of N-nitrosamines, which are organic compounds characterized by the presence of the N-nitroso functional group (R1R2N-N=O). This classification is crucial as it relates to the compound's biological activity and potential health risks.
The synthesis of N-nitrosodesipramine can be achieved through several methods, with one efficient approach involving the use of tert-butyl nitrite under solvent-free conditions. This method allows for high yields and stability of sensitive functional groups during the reaction process .
N-Nitrosodesipramine has a molecular formula of C18H22N2O, with a molecular weight of approximately 290.39 g/mol. The structure features a nitrogen atom bonded to a nitroso group (-N=O) attached to the nitrogen atom of the desipramine molecule.
N-Nitrosodesipramine can participate in various chemical reactions typical of nitrosamines, including:
The stability of N-nitrosodesipramine can vary based on environmental conditions such as pH and temperature, influencing its reactivity and potential biological effects.
The mechanism by which N-nitrosodesipramine exerts its effects involves its metabolic activation within biological systems. Once formed, it may undergo enzymatic reduction or hydrolysis, leading to the generation of electrophilic species capable of interacting with nucleophiles such as DNA.
Studies have shown that nitrosamines can lead to mutagenic changes in DNA, contributing to their classification as potential carcinogens. This underscores the importance of understanding their metabolic pathways in both therapeutic and toxicological contexts.
Relevant analyses often involve spectroscopic methods to determine purity and structural integrity.
N-Nitrosodesipramine holds significance in several scientific fields:
Understanding N-nitrosodesipramine's properties and behaviors is crucial for assessing its risks and benefits in both clinical and research settings.
Nitrosamines are organic compounds containing the nitroso functional group (R₁R₂N-N=O), classified as probable human carcinogens by regulatory agencies worldwide. These impurities form via reactions between secondary or tertiary amines and nitrosating agents (e.g., nitrites under acidic conditions). Their presence in pharmaceuticals gained global attention after widespread contamination events in angiotensin II receptor blockers (ARBs), antidiabetics, and antidepressants, leading to mass recalls. For example, over 233,000 bottles of duloxetine were recalled due to nitrosamine contamination [6]. Nitrosamines are categorized into two classes:
N-Nitrosodesipramine (CAS 57164-17-7) is an NDSRI derived from the antidepressant desipramine. Its significance escalated when the U.S. FDA assigned it to Potency Category 1—the highest carcinogenic risk tier—with an exceptionally low Acceptable Intake (AI) limit of 26.5 ng/day [2] [8]. This stringent limit reflects structural features that enhance carcinogenic potency, such as alkyl groups adjacent to the nitrosamine moiety. The FDA’s August 1, 2025, deadline mandates that all drug products meet AI limits for nitrosamines, compelling manufacturers to implement rigorous testing and mitigation strategies [4] [6].
Secondary amines are primary precursors for nitrosamine formation due to the nucleophilicity of their nitrogen lone pair. In contrast, amides and imidazoles resist nitrosation:
Table 1: Key Chemical Properties of N-Nitrosodesipramine
Property | Value | Source |
---|---|---|
CAS No. | 57164-17-7 | [5] [8] |
Molecular Formula | C₁₈H₂₁N₃O | [5] [8] |
Molecular Weight | 295.38 g/mol | [5] [8] |
Chemical Structure | 10,11-Dihydro-N-methyl-N-nitroso-5H-dibenz[b,f]azepine-5-propanamine | [8] |
Precursor API | Desipramine | [8] |
Table 2: FDA Carcinogenic Potency Categories for Nitrosamines
Potency Category | Carcinogenic Risk | AI Limit (ng/day) | Examples |
---|---|---|---|
1 | High | ≤26.5 | N-Nitroso-benzathine, N-Nitrosodesipramine |
2 | Medium | ≤100 | N-Nitroso-meglumine |
3 | Intermediate | ≤400 | N-Nitroso-norquetiapine |
4–5 | Low | ≤1500 | N-Nitroso-dalbavancin |
Source: FDA CPCA Framework [2]
(CH₃)₂N-R + HNO₂ → O=N-N(CH₃)-R + CH₂OTertiary amines undergo dealkylation, releasing formaldehyde [3] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: